molecular formula C17H19NO2 B5376572 N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide

Cat. No.: B5376572
M. Wt: 269.34 g/mol
InChI Key: PQVAVZZSMZUPKU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, along with an acetamide functional group

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-5-4-6-14(9-12)11-17(19)18-15-10-13(2)7-8-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVAVZZSMZUPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 3-methylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent reaction conditions and improving overall productivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The acetamide group can form hydrogen bonds with biological targets, influencing the compound’s biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(3-methylphenyl)acetamide
  • N-(2-methylphenyl)-2-(3-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)-2-phenylacetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide stands out due to the specific positioning of the methoxy and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications.

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